![molecular formula C18H18ClFN2O2 B2382867 2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide CAS No. 1706152-96-6](/img/structure/B2382867.png)
2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide
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Description
2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using palladium as the catalyst. In SM coupling, boron reagents play a crucial role. Specifically, organoboron reagents are transferred to palladium through transmetalation, resulting in the formation of new Pd–C bonds. The mild reaction conditions and functional group tolerance make SM coupling highly versatile. The compound could serve as a boron reagent in SM coupling reactions .
Arylation and Alkene Hydromethylation
The compound’s structure suggests that it contains both a boron center and a fluorine-substituted benzene ring. These features make it potentially useful for arylation reactions. Additionally, in combination with appropriate reagents, it could participate in alkene hydromethylation, leading to valuable transformations .
Synthesis of Benzothiazine Derivatives
The compound may find application in the synthesis of 4-chlorobenzoimidazo[1,2-a][3,1]benzothiazine derivatives. These heterocyclic compounds have diverse biological activities and are of interest in medicinal chemistry .
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c1-22-8-7-11-9-12(5-6-15(11)22)16(23)10-21-18(24)17-13(19)3-2-4-14(17)20/h2-6,9,16,23H,7-8,10H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKLOQIJMUUUNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide |
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